2,3,4,6,3',4',6'-Hepta-O-benzoylsucrose
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Overview
Description
2,3,4,6,3’,4’,6’-Hepta-O-benzoylsucrose is a chemically modified derivative of sucrose. This compound is characterized by the substitution of hydrogen atoms in the hydroxyl groups of sucrose with benzoyl groups. The molecular formula of 2,3,4,6,3’,4’,6’-Hepta-O-benzoylsucrose is C61H50O18, and it has a molecular weight of 1071.04 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6,3’,4’,6’-Hepta-O-benzoylsucrose involves the benzoylation of sucrose. The process typically includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of sucrose are protected using benzoyl chloride in the presence of a base such as pyridine.
Benzoylation: The protected sucrose is then subjected to benzoylation using benzoyl chloride and a catalyst like DMAP (4-dimethylaminopyridine).
Deprotection: The final step involves the removal of the protecting groups to yield 2,3,4,6,3’,4’,6’-Hepta-O-benzoylsucrose.
Industrial Production Methods
Industrial production of 2,3,4,6,3’,4’,6’-Hepta-O-benzoylsucrose follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6,3’,4’,6’-Hepta-O-benzoylsucrose undergoes various chemical reactions, including:
Substitution Reactions: The benzoyl groups can be substituted with other functional groups under specific conditions.
Hydrolysis: The compound can be hydrolyzed to remove benzoyl groups, reverting to sucrose or partially benzoylated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in organic solvents like dichloromethane.
Hydrolysis: Acidic or basic conditions are used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include various substituted sucrose derivatives.
Hydrolysis: Products include sucrose and partially benzoylated sucrose derivatives.
Scientific Research Applications
2,3,4,6,3’,4’,6’-Hepta-O-benzoylsucrose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving carbohydrate-protein interactions.
Medicine: Investigated for potential use in drug delivery systems due to its modified structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4,6,3’,4’,6’-Hepta-O-benzoylsucrose is primarily based on its ability to interact with biological molecules through its benzoyl groups. These interactions can affect molecular targets such as enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl-(1→2)-3,4,6-tri-O-benzoyl-β-D-fructopyranoside: A similar compound with fewer benzoyl groups.
2,3,6,2’,3’,4’,6’-Hepta-O-acetyl-α-D-lactosyl bromide: Another modified carbohydrate with acetyl groups instead of benzoyl groups.
Uniqueness
2,3,4,6,3’,4’,6’-Hepta-O-benzoylsucrose is unique due to its high degree of benzoylation, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex chemical structures .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-[(2S,3S,4R,5R)-3,4-dibenzoyloxy-5-(benzoyloxymethyl)-2-(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H50O18/c62-38-61(52(77-59(69)45-34-20-7-21-35-45)49(74-56(66)42-28-14-4-15-29-42)47(78-61)37-71-54(64)40-24-10-2-11-25-40)79-60-51(76-58(68)44-32-18-6-19-33-44)50(75-57(67)43-30-16-5-17-31-43)48(73-55(65)41-26-12-3-13-27-41)46(72-60)36-70-53(63)39-22-8-1-9-23-39/h1-35,46-52,60,62H,36-38H2/t46-,47-,48-,49-,50+,51-,52+,60-,61+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPQBSCSUACICS-ILIPRKQJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)CO)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)CO)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H50O18 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1071.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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